2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile
Description
This compound features a quinoxaline core substituted at position 3 with a piperidine group and at position 2 with a thiophene-2-sulfonyl-acetonitrile moiety. Its molecular formula is C₂₂H₂₁N₅O₂S₂, with a molecular weight of 475.57 g/mol. Key structural attributes include:
- Quinoxaline ring: A bicyclic aromatic system known for diverse pharmacological activities, including antitumor and antimicrobial effects .
- Piperidine substitution: A six-membered amine ring that may enhance binding to biological targets through hydrogen bonding or hydrophobic interactions .
- Acetonitrile group: A reactive handle for further chemical modifications, common in medicinal chemistry .
Potential applications include kinase inhibition, antimicrobial therapy, and neuroprotective agents, though specific biological data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
2-(3-piperidin-1-ylquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c20-13-16(27(24,25)17-9-6-12-26-17)18-19(23-10-4-1-5-11-23)22-15-8-3-2-7-14(15)21-18/h2-3,6-9,12,16H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNWEUMTWLEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine and thiophene-2-sulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the target site.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoxaline Derivatives
Key Insights:
Halogenated benzenesulfonyl groups (e.g., 4-chloro or 4-bromo in ) increase lipophilicity but may reduce solubility .
Heterocyclic Amine Substitutions: Piperidine (target compound) provides a balance of basicity and steric bulk, favoring hydrophobic interactions. 3-Methylpiperidine () reduces steric hindrance but may weaken binding affinity compared to unsubstituted piperidine .
Research Findings and Hypothetical Data
While direct biological data for the target compound are unavailable, extrapolation from analogs suggests:
- Antitumor Activity: Quinoxaline derivatives with sulfonyl groups (e.g., ) show IC₅₀ values in the low micromolar range, likely due to kinase inhibition or DNA intercalation .
- Antimicrobial Potential: Thiophene-containing compounds (e.g., ) exhibit enhanced activity against Gram-positive bacteria, attributed to sulfur’s role in disrupting cell membranes .
- Neuroprotective Effects : Piperidine-acetonitrile hybrids () may modulate neurotransmitter receptors, though this requires validation .
Biological Activity
The compound 2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile is a novel synthetic molecule that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment and enzyme inhibition, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.38 g/mol. The compound features a quinoxaline moiety linked to a piperidine ring and a thiophene sulfonyl group, which are essential for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including the compound in focus. Research indicates that quinoxaline derivatives can exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival. For instance, quinoxaline derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which play a significant role in tumor growth and metastasis .
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against leukemia cell lines such as HL60, K562, and U937. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 5.1 |
| K562 | 4.8 |
| U937 | 6.3 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various pathological conditions.
- PI3K Inhibition : As mentioned earlier, the compound acts as an inhibitor of the PI3K pathway. This inhibition can lead to reduced cell survival and proliferation in cancer cells .
- Other Targets : Additional studies suggest that the compound may target other kinases involved in cancer signaling pathways, which could further enhance its therapeutic efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Leukemia Treatment : A study published in MDPI demonstrated that treatment with this compound resulted in significant apoptosis in leukemia cells, suggesting its potential as a therapeutic agent for leukemia .
- In Vivo Studies : Animal model studies are necessary to validate the efficacy of this compound in vivo, providing insights into its pharmacokinetics and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
